calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The ascorbic acid is first dissolved in water, and then calcium carbonate is added to the solution. The reaction is typically carried out at a temperature range of 60-80°C for 20-25 minutes . The resulting product is then crystallized, filtered, and dried to obtain pure calcium ascorbate.
Industrial Production Methods
In industrial settings, the preparation of calcium ascorbate involves adding ascorbic acid to warm water, followed by the addition of calcium carbonate to react. The reaction mixture is balanced, and lime milk is added to adjust the pH to 4.5-7. The mixture is then vacuum filtered, concentrated, crystallized with the addition of edible alcohol, cooled, and centrifugally separated. The final product is washed with alcohol to remove water and dried .
Chemical Reactions Analysis
Types of Reactions
Calcium ascorbate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ascorbic acid, the active component of calcium ascorbate, can be oxidized by iodine in acidic conditions.
Reduction: Ascorbic acid acts as a reducing agent and can reduce metal ions such as iron and copper.
Substitution: Calcium ascorbate can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various metal ascorbates (from substitution reactions).
Scientific Research Applications
Calcium ascorbate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of calcium ascorbate involves its role as an antioxidant. Ascorbic acid donates a hydrogen atom to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. It also regenerates α-tocopherol from the tocopheroxyl radical species and scavenges aqueous radicals . In humans, ascorbic acid is essential for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in collagen .
Comparison with Similar Compounds
Similar Compounds
Sodium Ascorbate: A form of vitamin C that includes sodium and is used to supplement dietary vitamin C intake.
Potassium Ascorbate: Another salt form of ascorbic acid used as an antioxidant.
Ascorbyl Palmitate: A fat-soluble ester of ascorbic acid used as an antioxidant in fats and oils.
Uniqueness
Calcium ascorbate is unique in that it provides both vitamin C and calcium, making it a valuable dietary supplement for individuals who need to increase their intake of both nutrients. It is also less acidic compared to pure ascorbic acid, making it gentler on the stomach .
Properties
IUPAC Name |
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORRZQTHNGFTI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14CaO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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